molecular formula C18H21N3O2 B2412061 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034209-96-4

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one

Cat. No.: B2412061
CAS No.: 2034209-96-4
M. Wt: 311.385
InChI Key: MKONEQTZPKMHCQ-UHFFFAOYSA-N
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Description

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is a synthetic organic compound that features a pyridazine ring linked to a pyrrolidine ring via an ether bond, and a propanone moiety attached to a tolyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridazine, pyrrolidine, and m-tolylpropanone.

    Step 1: The pyridazine ring is functionalized to introduce an ether linkage. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the pyridazine is replaced by the pyrrolidine.

    Step 2: The resulting intermediate is then coupled with m-tolylpropanone through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and intermediates.

Industrial Production Methods: Industrial production would likely involve similar steps but optimized for scale, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The pyridazine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the desired substitution but may include bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a tolyl group.

    1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(p-tolyl)propan-1-one: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness: 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the pyridazine ring also provides distinct electronic properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(3-methylphenyl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-4-2-5-15(12-14)7-8-18(22)21-11-9-16(13-21)23-17-6-3-10-19-20-17/h2-6,10,12,16H,7-9,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKONEQTZPKMHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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